molecular formula C9H10FNO2 B6589420 methyl 4-amino-2-fluoro-6-methylbenzoate CAS No. 1427386-31-9

methyl 4-amino-2-fluoro-6-methylbenzoate

Cat. No.: B6589420
CAS No.: 1427386-31-9
M. Wt: 183.18 g/mol
InChI Key: BMVRSFLYJITKSQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-6-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 are replaced by an amino group and a fluorine atom, respectively, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-fluoro-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-2-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 4-amino-6-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogenation reactions.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

Major Products

    Substitution: Formation of methyl 4-iodo-2-fluoro-6-methylbenzoate.

    Oxidation: Formation of 4-amino-2-fluoro-6-methylbenzoic acid.

    Reduction: Formation of this compound from the corresponding nitro compound.

Scientific Research Applications

Methyl 4-amino-2-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-fluoro-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.

Comparison with Similar Compounds

Methyl 4-amino-2-fluoro-6-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 4-amino-2-fluorobenzoate: Lacks the methyl group at position 6, which can influence its chemical reactivity and biological activity.

    Methyl 4-amino-6-methylbenzoate: Lacks the fluorine atom, which can affect its binding affinity and selectivity for biological targets.

    Methyl 4-amino-2,6-difluorobenzoate: Contains an additional fluorine atom, which can further enhance its chemical stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1427386-31-9

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 4-amino-2-fluoro-6-methylbenzoate

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

BMVRSFLYJITKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)N

Purity

95

Origin of Product

United States

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